2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile
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Overview
Description
2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile is a chemical compound with the molecular formula C7H7F2N3 and a molecular weight of 171.15 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound .
Scientific Research Applications
2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group and the pyrazole ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- **1-(2,2-Difluoroethyl)-1H-pyrazole-3-yl]acetonitrile
- **1-(2,2-Difluoroethyl)-1H-pyrazole-4-yl]acetonitrile
Uniqueness
2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific scientific research applications .
Properties
IUPAC Name |
2-[2-(2,2-difluoroethyl)pyrazol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c8-7(9)5-12-6(1-3-10)2-4-11-12/h2,4,7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAFUTLNWBBFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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